molecular formula C16H19ClN4O2S B280393 N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B280393
M. Wt: 366.9 g/mol
InChI Key: ZPAXFGGGILUCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide, also known as CTTH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB), which are involved in the inflammatory response. This compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects in various animal models. It has been found to reduce inflammation, oxidative stress, and neuronal damage in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and has good stability. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the development of more water-soluble derivatives of this compound for improved in vivo administration. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in other diseases.

Synthesis Methods

The synthesis of N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide involves a multi-step process that includes the reaction of 2-bromo-1-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)ethanone with thiourea to form 4-chloro-1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazolidine-3-thione. The resulting compound is then reacted with chloroacetyl chloride to form this compound.

Scientific Research Applications

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Properties

Molecular Formula

C16H19ClN4O2S

Molecular Weight

366.9 g/mol

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-chloro-2,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H19ClN4O2S/c1-8-12(17)13(21(2)20-8)15(23)19-16-11(14(18)22)9-6-4-3-5-7-10(9)24-16/h3-7H2,1-2H3,(H2,18,22)(H,19,23)

InChI Key

ZPAXFGGGILUCLL-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)C

Canonical SMILES

CC1=NN(C(=C1Cl)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)C

Origin of Product

United States

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